Superoxide Anion Inhibition: Isoboldine Demonstrates Superior Potency Versus (+)-N-Methyllaurotetanine and Linderaggredin C in Human Neutrophils
In a head-to-head comparison of compounds isolated from Lindera aggregata, isoboldine exhibited the most potent inhibition of superoxide anion generation in fMLP/CB-activated human neutrophils, surpassing two structurally related comparators from the same plant source [1]. The direct head-to-head comparison within a single study design eliminates inter-laboratory variability concerns.
| Evidence Dimension | Inhibition of superoxide anion generation (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.81 ± 0.59 μM |
| Comparator Or Baseline | (+)-N-Methyllaurotetanine: IC50 = 8.36 ± 0.11 μM; Linderaggredin C: IC50 = 7.45 ± 0.74 μM |
| Quantified Difference | Isoboldine is 1.44× more potent than (+)-N-methyllaurotetanine and 1.28× more potent than linderaggredin C |
| Conditions | Human neutrophils activated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) plus cytochalasin B; superoxide anion generation measured via cytochrome c reduction |
Why This Matters
For researchers investigating neutrophil-mediated oxidative burst in inflammatory models, isoboldine provides approximately 30-44% greater inhibitory potency per unit concentration than the nearest co-isolated comparators, enabling lower working concentrations and potentially reduced off-target effects.
- [1] Kuo PC, Wu YH, Hung HY, Lam SH, Ma GH, Kuo LM, Hwang TL, Kuo DH, Wu TS. Anti-inflammatory principles from Lindera aggregata. Bioorg Med Chem Lett. 2020;30(13):127224. View Source
